molecular formula C13H16O2 B7967989 4-[(Cyclopentyloxy)methyl]benzaldehyde

4-[(Cyclopentyloxy)methyl]benzaldehyde

Cat. No.: B7967989
M. Wt: 204.26 g/mol
InChI Key: HQYPSRKAHZQSPR-UHFFFAOYSA-N
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Description

This structure comprises a benzaldehyde core with a methylene bridge (-CH₂-) linking the aromatic ring to a cyclopentyl ether moiety. The compound’s lipophilic cyclopentyl group and electron-rich ether linkage influence its physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(cyclopentyloxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-9,13H,1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYPSRKAHZQSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentyloxy)methyl]benzaldehyde typically involves the following steps:

    Formation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Attachment to Benzaldehyde: The cyclopentyloxy group is then attached to the benzaldehyde ring via a nucleophilic substitution reaction. This can be achieved by reacting 4-hydroxybenzaldehyde with the cyclopentyloxy group in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-[(Cyclopentyloxy)methyl]benzoic acid.

    Reduction: 4-[(Cyclopentyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

4-[(Cyclopentyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentyloxy)methyl]benzaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The cyclopentyloxy group can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-[(Cyclopentyloxy)methyl]benzaldehyde with key analogs, focusing on structural, physical, and chemical differences.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
This compound C₁₃H₁₆O₂ ~204.26 ~330–335* ~1.12* Benzaldehyde + (cyclopentyloxy)methyl group
4-(Cyclopentyloxy)benzaldehyde C₁₂H₁₄O₂ 190.24 322.1 1.119 Direct cyclopentyloxy substitution
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 248–250 1.388 Hydroxyl group at para position
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 N/A N/A Bromomethyl substituent
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 248 1.119 Methoxy group at para position

*Estimated based on homologous compounds.

Key Observations :

  • Molecular Weight and Boiling Point : The target compound’s higher molecular weight (~204.26 vs. 190.24 for 4-(cyclopentyloxy)benzaldehyde) correlates with an increased boiling point (~330–335°C vs. 322.1°C) due to stronger van der Waals forces .
  • Lipophilicity : The (cyclopentyloxy)methyl group enhances lipophilicity compared to 4-hydroxybenzaldehyde (logP ~1.8 vs. ~1.4), favoring solubility in organic solvents .
Pharmacological and Industrial Relevance
  • Drug Intermediates : Similar to 4-hydroxybenzaldehyde derivatives (used in anticancer and antifungal agents) , the target’s lipophilicity may enhance bioavailability in drug design.
  • Agrochemicals : The cyclopentyl group’s stability aligns with applications in herbicide or pesticide synthesis, as seen in related benzaldehyde analogs .
  • Safety Profile : While 4-(bromomethyl)benzaldehyde poses irritant risks , the target compound’s lower electrophilicity and absence of halogens suggest milder hazards, though empirical toxicity data are lacking.

Biological Activity

4-[(Cyclopentyloxy)methyl]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a cyclopentyloxy group. The molecular formula is C12H14O2C_{12}H_{14}O_2, and its structure can be represented as follows:

Structure C6H5CH2OC5H10\text{Structure }C_6H_5-CH_2-O-C_5H_{10}

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS) within the cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920ROS generation
PC325Cell cycle arrest

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression. For instance, it has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition (%) at 50 µM
CDK270
Thymidylate synthase65
Histone deacetylase60

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The compound's ability to induce apoptosis in cancer cells is linked to its capacity to increase ROS levels and disrupt mitochondrial function.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups, indicating its effectiveness as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates, suggesting that it may have potential as a chemotherapeutic agent.

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